molecular formula C18H16N2O3 B1372671 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide CAS No. 23342-49-6

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide

Cat. No.: B1372671
CAS No.: 23342-49-6
M. Wt: 308.3 g/mol
InChI Key: MNUVMVRTQKRCTG-UHFFFAOYSA-N
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Description

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide is an organic compound that belongs to the class of naphthamides This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxyphenyl group attached to a naphthamide core

Scientific Research Applications

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Nitration of 2-naphthol to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Acylation: Acylation of the amino group with 2-methoxybenzoyl chloride to form the final product.

The reaction conditions for these steps often involve the use of strong acids or bases, reducing agents like hydrogen gas or metal catalysts, and organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-amino-3-oxo-N-(2-methoxyphenyl)-2-naphthamide.

    Reduction: Formation of 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-hydroxy-N-phenyl-2-naphthamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-amino-3-hydroxy-N-(4-methoxyphenyl)-2-naphthamide: Has the methoxy group at a different position, which can influence its properties.

Uniqueness

4-amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-amino-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-5-4-8-14(15)20-18(22)13-10-11-6-2-3-7-12(11)16(19)17(13)21/h2-10,21H,19H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVMVRTQKRCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021902
Record name 4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23342-49-6
Record name 4-Amino-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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